N-Ethyl-3-fluorobenzylamine

CAS No.: 90389-85-8

Cat. No.: VC2417282

Molecular Formula: C9H12FN

Molecular Weight: 153.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90389-85-8 |

|---|---|

| Molecular Formula | C9H12FN |

| Molecular Weight | 153.2 g/mol |

| IUPAC Name | N-[(3-fluorophenyl)methyl]ethanamine |

| Standard InChI | InChI=1S/C9H12FN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3 |

| Standard InChI Key | QAPAPLIQQTVEJZ-UHFFFAOYSA-N |

| SMILES | CCNCC1=CC(=CC=C1)F |

| Canonical SMILES | CCNCC1=CC(=CC=C1)F |

Introduction

Basic Properties and Identification

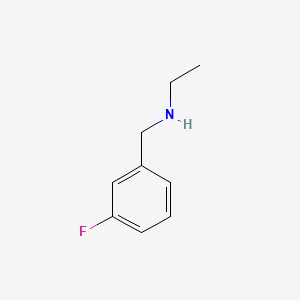

N-Ethyl-3-fluorobenzylamine is an organic compound characterized by a fluorinated aromatic ring connected to an ethylamine group via a methylene bridge. It belongs to the chemical class of benzylamines, which are widely used in pharmaceutical and chemical synthesis. The compound's precise identification parameters are essential for researchers working with this substance.

Chemical Identity

The compound is officially identified by several standardized chemical nomenclature systems. Its official IUPAC name is N-[(3-fluorophenyl)methyl]ethanamine, though it is commonly referred to as N-Ethyl-3-fluorobenzylamine in research literature and commercial contexts . The compound is also sometimes identified as N-(3-fluorobenzyl)ethanamine in certain chemical databases.

Table 1: Chemical Identity of N-Ethyl-3-fluorobenzylamine

| Parameter | Value |

|---|---|

| CAS Number | 90389-85-8 |

| Molecular Formula | C9H12FN |

| Molecular Weight | 153.2 g/mol |

| IUPAC Name | N-[(3-fluorophenyl)methyl]ethanamine |

| Common Name | N-Ethyl-3-fluorobenzylamine |

| InChI | InChI=1S/C9H12FN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3 |

| InChIKey | QAPAPLIQQTVEJZ-UHFFFAOYSA-N |

| SMILES | CCNCC1=CC(=CC=C1)F |

Physical Characteristics

N-Ethyl-3-fluorobenzylamine appears as a colorless liquid at room temperature . Its physical properties contribute to its handling and application in various research settings. The compound has a density of 1.009 g/cm³, which is slightly greater than that of water .

Structural Features and Chemical Properties

The molecular structure of N-Ethyl-3-fluorobenzylamine consists of three key components: a benzene ring with a fluorine substituent at the meta position (3-position), a methylene bridge (CH2), and an ethylamine group (NHCH2CH3). This specific arrangement contributes to the compound's chemical behavior and reactivity patterns.

Structural Analysis

The fluorine atom at the meta position of the benzene ring is a critical structural feature of this compound. Fluorine substitution on aromatic rings can significantly alter electronic distribution, affecting the compound's lipophilicity, metabolic stability, and receptor binding properties . The ethylamine portion provides a secondary amine functional group, which can participate in various chemical reactions, particularly nucleophilic substitutions and additions.

Reactivity Profile

While specific reactivity data for N-Ethyl-3-fluorobenzylamine is limited in the search results, benzylamines generally display characteristic reactivity patterns. As a secondary amine, the compound can undergo typical amine reactions, including acylation, alkylation, and condensation reactions. The presence of the fluorine atom modifies the electron distribution of the aromatic ring, potentially influencing reaction rates and selectivity when compared to non-fluorinated analogs.

Synthesis and Production

Synthetic Routes

Applications in Pharmaceutical Research

N-Ethyl-3-fluorobenzylamine has significant applications in pharmaceutical research, particularly in the development of central nervous system (CNS) medications and other therapeutic agents.

Role in Drug Development

The compound serves as an important intermediate in pharmaceutical synthesis, particularly in the development of compounds targeting central nervous system disorders . Its value in this field stems from its ability to contribute to the creation of fluorinated analogs of bioactive molecules, which often display enhanced metabolic stability and binding affinity compared to their non-fluorinated counterparts .

Case Studies in Pharmaceutical Applications

A notable application of compounds related to N-Ethyl-3-fluorobenzylamine is in the synthesis of [18F]Raltegravir, a radiolabeled version of the FDA-approved HIV integrase inhibitor Raltegravir (Isentress, MK-0518) . While the specific compound mentioned in this research is 4-[18F]fluorobenzylamine rather than the 3-fluoro isomer, it demonstrates the importance of fluorinated benzylamines in pharmaceutical research.

In another research study, 3-fluorobenzyl derivatives showed significant improvement in activity compared to non-fluorinated analogs, with more than 10-fold higher activity observed in certain cases . This highlights the potential pharmacological advantages that can be gained through strategic fluorine incorporation.

Applications in Organic Chemistry

Beyond its pharmaceutical applications, N-Ethyl-3-fluorobenzylamine serves as a valuable building block in broader organic chemistry research.

Synthetic Building Block

The compound functions as a versatile building block in organic synthesis, particularly in the preparation of complex amines and fluorinated derivatives . Its dual functionality—containing both an amine group and a fluorinated aromatic ring—makes it particularly useful for creating structurally diverse compounds.

| Parameter | Information |

|---|---|

| Hazard Classification | Combustible liquid |

| GHS Hazard Statement | H227 |

| Intended Use | Research use only |

| Storage Conditions | Room temperature, dry |

| Restrictions | Not for human or veterinary use |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume